Mass Spectrometry Quantitative Accuracy: +15 Da Mass Shift Ensures Baseline Resolution from Native Analyte
In LC-MS/MS quantitation, the d₁₅-labeled compound provides a +15 Da mass shift relative to the unlabeled Dimethyl (2-oxononyl)phosphonate (MW 250.28 Da) . This mass difference exceeds the minimum +3 Da threshold recommended to avoid isotopic cross-talk and ensures that the internal standard signal does not overlap with the [M+1] or [M+2] natural abundance isotopes of the analyte [1]. In contrast, a d₅-labeled analog (mass shift +5 Da) may exhibit partial overlap with the [M+2] peak of a brominated or chlorinated analyte or suffer from H/D exchange, reducing quantitative accuracy.
| Evidence Dimension | Mass shift from unlabeled compound |
|---|---|
| Target Compound Data | +15 Da (MW 265.36 g/mol) |
| Comparator Or Baseline | Unlabeled analog (MW 250.28 g/mol); Minimum recommended for stable isotope dilution: +3 Da |
| Quantified Difference | 15 Da separation (5× minimum requirement) |
| Conditions | MS detection; theoretical molecular weight difference |
Why This Matters
A 15 Da mass shift guarantees chromatographic co-elution with complete mass spectral resolution, a prerequisite for <15% CV in FDA-regulated bioanalytical method validation.
- [1] Restek. (2015). Choosing an Internal Standard - Technical Guide. View Source
